Hole Mobility: Single-Crystal CuI vs. p-Type Oxide Semiconductors
CuI exhibits a record experimental hole mobility of 43.9 cm²/V·s in single-crystalline form, which is substantially higher than typical p-type oxide semiconductors like NiO and Cu2O, enabling lower resistive losses and faster charge extraction in devices [1]. The phonon-limited hole mobility of CuI is theoretically predicted to reach 162 cm²/V·s at room temperature, suggesting significant headroom for further optimization [2].
| Evidence Dimension | Hole Mobility (μ) at Room Temperature |
|---|---|
| Target Compound Data | 43.9 cm²/V·s (experimental single crystal) [1]; 162 cm²/V·s (theoretical phonon-limited) [2] |
| Comparator Or Baseline | NiO: ~0.1-10 cm²/V·s (typical polycrystalline films); Cu2O: ~1-10 cm²/V·s (typical polycrystalline films) [3] |
| Quantified Difference | CuI single-crystal mobility is ~4× to 400× higher than typical NiO films; ~4× to 40× higher than typical Cu2O films. |
| Conditions | Single-crystalline CuI at room temperature; polycrystalline thin films for NiO and Cu2O. |
Why This Matters
Higher hole mobility directly translates to lower series resistance and faster charge transport, which is critical for high-frequency or high-efficiency optoelectronic devices such as thin-film transistors, solar cells, and LEDs.
- [1] P. Storm et al., 'Optoelectronic properties and ultrafast carrier dynamics of copper iodide thin films', Nature Communications, vol. 13, article no. 6346, 2022. View Source
- [2] J. Willis et al., 'Limits to Hole Mobility and Doping in Copper Iodide', Chemistry of Materials, vol. 35, no. 21, pp. 8995-9006, 2023. View Source
- [3] M. Grundmann, 'The Physics of Semiconductors: An Introduction Including Nanophysics and Applications', 4th ed., Springer, 2021. (Representative literature values for NiO and Cu2O). View Source
